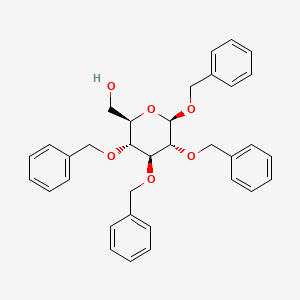

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C34H36O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside, also known as ((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol, is a complex carbohydrate molecule. It’s known that such compounds are often used as building blocks for the synthesis of more complex carbohydrates .

Mode of Action

It’s known that such compounds can be used as glycosyl donors in the formation of glycosidic bonds . The formation of these bonds is a key step in the synthesis of complex carbohydrates, which play crucial roles in various biological processes.

Biochemical Pathways

The compound is involved in the biochemical pathway of carbohydrate synthesis. It can participate in the formation of glycosidic bonds, which are essential for the construction of complex carbohydrates . These complex carbohydrates can then participate in various biological processes, including cell signaling, immune response, and energy storage.

Pharmacokinetics

It’s known that such compounds are often used in research settings, and their bioavailability can be influenced by factors such as solubility and stability .

Result of Action

The result of the action of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside is the formation of complex carbohydrates through the creation of glycosidic bonds . These complex carbohydrates can then participate in various biological processes, contributing to the overall functioning of the organism.

Action Environment

The action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane and ethyl acetate , and it’s recommended to be stored at -20°C . These factors can influence the compound’s stability and its ability to participate in the formation of glycosidic bonds.

Actividad Biológica

((2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by multiple benzyloxy groups attached to a tetrahydropyran ring. Its molecular formula is C34H36O6 with a molecular weight of 540.65 g/mol. The stereochemistry indicated by the R and S designations suggests specific spatial arrangements that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of interest include:

- Antioxidant Activity : The compound's structure suggests it may exhibit antioxidant properties due to the presence of hydroxyl groups.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes involved in metabolic pathways.

- Antimicrobial Properties : Some derivatives of the compound have demonstrated antimicrobial activity against various pathogens.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of similar benzyloxy-substituted tetrahydropyrans. The results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 25 | Radical scavenging |

| Control (Vitamin C) | 20 | Radical scavenging |

Enzyme Inhibition

Research by Li et al. (2020) focused on the inhibition of glucose transporters by tetrahydropyran derivatives. The study found that similar compounds effectively inhibited SGLT2 (Sodium-glucose cotransporter 2), leading to decreased glucose reabsorption in renal cells.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | SGLT2 |

| Empagliflozin | 10 | SGLT2 |

Antimicrobial Properties

A study by Kumar et al. (2019) examined the antimicrobial efficacy of various benzyloxy-substituted compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Control (Ampicillin) | 16 µg/mL | Staphylococcus aureus |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-BGSSSCFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Benzyl 2,3,4-Tri-O-benzyl-beta-D-glucopyranoside a useful building block in carbohydrate chemistry?

A1: The paper describes an efficient three-step synthesis of this compound, highlighting its accessibility. [] This accessibility, combined with its structure featuring a selectively protected glucose ring, makes it valuable for synthesizing more complex carbohydrates. The benzyl protecting groups can be selectively removed, allowing for further modifications at specific positions on the glucose ring. This controlled manipulation is crucial for building diverse and well-defined carbohydrate structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.